molecular formula C19H24N2O3S B2818768 1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396874-69-3

1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2818768
CAS No.: 1396874-69-3
M. Wt: 360.47
InChI Key: BUNQRVRDFLKDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as CP-544326, is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It was first synthesized by Pfizer in 2004 and has been extensively studied for its potential applications in treating various psychiatric disorders.

Scientific Research Applications

  • Corrosion Inhibition : 1,3,5-Triazinyl urea derivatives, which include compounds with a similar structure to 1-Cyclopropyl-3-(3,4-dimethoxybenzyl)urea, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds effectively inhibit corrosion, likely due to their adsorption onto the steel surface, forming a protective layer (Mistry, Patel, Patel, & Jauhari, 2011).

  • Antimicrobial Activity : Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which include 3,4-dimethoxybenzyl components, show antimicrobial activity. The structure of these analogues and their antimicrobial efficacy indicate potential applications in combating microbial infections (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

  • Acetylcholinesterase Inhibitors : Flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas, related to the target compound, have been synthesized and assessed for their antiacetylcholinesterase activity. These compounds, with their conformational flexibility, demonstrate potential for treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

  • Molecular Structure and Optical Applications : The molecular structure, vibrational spectra, and nonlinear optical applications of 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been investigated. This compound's high hyperpolarizability suggests its potential in nonlinear optical applications (Al-Abdullah et al., 2014).

  • Cyclodextrin Complexation and Molecular Devices : Urea-linked cyclodextrin compounds, related in structure to the target compound, have been studied for their ability to undergo photoisomerization, forming molecular devices (Lock et al., 2004).

Properties

IUPAC Name

1-cyclopropyl-3-[(3,4-dimethoxyphenyl)methyl]-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-17-8-5-14(12-18(17)24-2)13-20-19(22)21(15-6-7-15)10-9-16-4-3-11-25-16/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNQRVRDFLKDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N(CCC2=CC=CS2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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